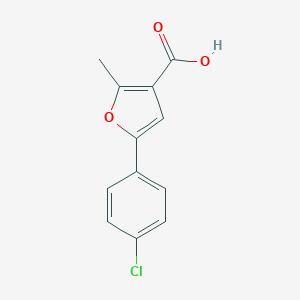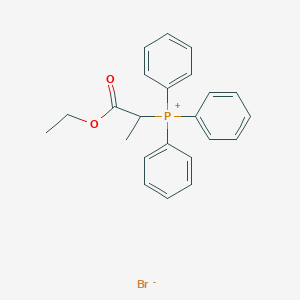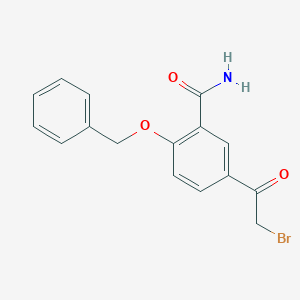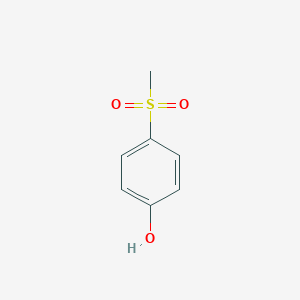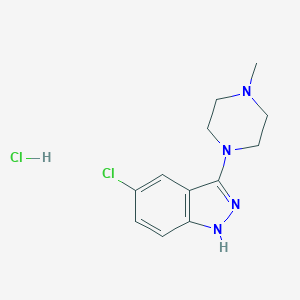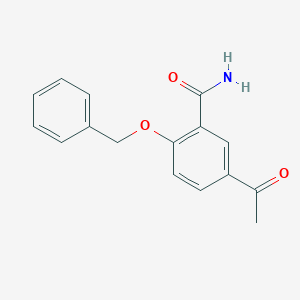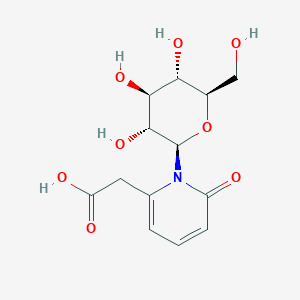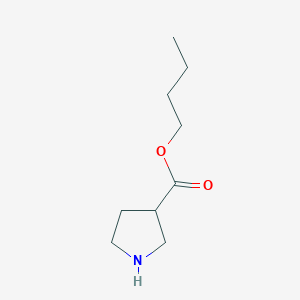![molecular formula C10H14O B050088 Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI) CAS No. 122206-04-6](/img/structure/B50088.png)
Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI) is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a stereoisomer of tricyclo[4.2.1.02,5]non-7-ene, which is a bicyclic compound that contains a non-aromatic ring system. The 9-methoxy- stereoisomer of tricyclo[4.2.1.02,5]non-7-ene has been found to have several interesting properties that make it useful for scientific research.
Mechanism of Action
The mechanism of action of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) is not well understood. However, it is believed that this compound may act as a catalyst in certain chemical reactions. The unique stereochemistry of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) may allow it to interact with other molecules in a specific way, leading to the formation of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) are not well understood. However, it is believed that this compound may have some potential as a drug or therapeutic agent. Further research is needed to fully understand the effects of this compound on the human body.
Advantages and Limitations for Lab Experiments
Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its unique stereochemistry, which makes it useful for developing new organic synthesis methods. However, the complex synthesis process and limited availability of this compound can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)). One potential direction is the development of new organic synthesis methods using this compound as a catalyst. Another potential direction is the exploration of the biochemical and physiological effects of this compound, which could lead to the development of new drugs or therapeutic agents. Finally, further research is needed to fully understand the mechanism of action of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) and its potential applications in scientific research.
Synthesis Methods
The synthesis of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of a Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Diels-Alder reaction is a useful method for synthesizing tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) because it allows for the formation of a cyclic compound with a high degree of stereochemical control.
Scientific Research Applications
Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) has been found to have several potential applications in scientific research. One of the most promising applications of this compound is in the field of organic synthesis. The unique properties of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) make it an ideal candidate for use in the development of new organic synthesis methods.
properties
CAS RN |
122206-04-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
9-methoxytricyclo[4.2.1.02,5]non-7-ene |
InChI |
InChI=1S/C10H14O/c1-11-10-8-4-5-9(10)7-3-2-6(7)8/h4-10H,2-3H2,1H3 |
InChI Key |
DUSAXMUSQASANZ-UHFFFAOYSA-N |
SMILES |
COC1C2C=CC1C3C2CC3 |
Canonical SMILES |
COC1C2C=CC1C3C2CC3 |
synonyms |
Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)

![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)
